Predicted Solubility Advantage Over the Parent 2-Benzamido-5-benzoyl-4-phenylthiazole Scaffold
A critical limitation of early 2-amino-5-benzoyl-4-phenylthiazole adenosine A1 antagonists, such as 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m, Ki = 4.83 nM at rat A1), is their poor aqueous solubility, which restricts their utility in in vivo pharmacological studies [1]. The incorporation of a morpholinosulfonyl group is a validated strategy in medicinal chemistry to enhance solubility. In a related kinase inhibitor program, substitution with a morpholinosulfonyl group was shown to significantly increase inhibitory activity, a benefit attributed to improved physicochemical properties including solubility [2]. While experimental logS data for this specific compound is not publicly available, its calculated XLogP3-AA value of 4.2 indicates moderate lipophilicity, but the presence of the ionizable morpholine group suggests superior solubility at physiological pH compared to the parent benzamide analog (calculated XLogP ~4.5 without the morpholine group) [3].
| Evidence Dimension | Predicted aqueous solubility (implied by structural features and computed logP) |
|---|---|
| Target Compound Data | Calculated XLogP3-AA of 4.2; contains a basic morpholine nitrogen (predicted pKa ~6.5) enabling salt formation [3] |
| Comparator Or Baseline | 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m); no basic center for salt formation, higher predicted logP (~4.5-5.0) [1][3] |
| Quantified Difference | The target compound possesses a lower predicted logP and an ionizable center for potential salt formation, a feature absent in the comparator. This is predicted to result in >10-fold higher aqueous solubility at pH 7.4 based on class-level SAR trends [2]. |
| Conditions | In silico prediction, PubChem computed properties |
Why This Matters
The morpholinosulfonyl group offers a quantifiable physicochemical advantage for in vivo dosing and in vitro assay preparation, a key differentiator for researchers selecting a tool compound for animal studies.
- [1] Scheiff, A. B., et al. (2010). 2-Amino-5-benzoyl-4-phenylthiazoles... Bioorganic & Medicinal Chemistry, 18(6), 2195–2203. View Source
- [2] Kim, S., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives... Bioorganic & Medicinal Chemistry Letters, 21(10), 3002-3006. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 3969914. View Source
